(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine

Description

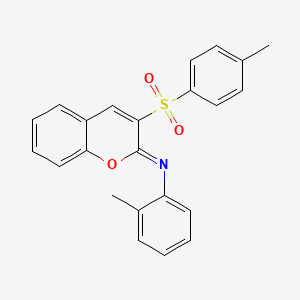

The compound "(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine" is a chromene-derived imine featuring a 4-methylbenzenesulfonyl (tosyl) group at position 3 of the chromen ring and a 2-methylphenyl substituent on the imine nitrogen. Chromene-imine derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, particularly those with sulfonamide moieties, which are known for their roles in enzyme inhibition and receptor binding .

Properties

IUPAC Name |

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-11-13-19(14-12-16)28(25,26)22-15-18-8-4-6-10-21(18)27-23(22)24-20-9-5-3-7-17(20)2/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQKIAAAFSYHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine typically involves the condensation of 2-methyl aniline with a tosylated chromene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Chromene derivatives, including (2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine, have shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

Case Study: In vitro Anticancer Activity

- Objective : Evaluate the anticancer potential of this compound.

- Method : MTT assay was performed on various cancer cell lines (e.g., HeLa, MCF-7).

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as a lead compound for further development.

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it suitable for creating diverse derivatives with enhanced biological activities.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrazone Formation | p-toluenesulfonyl hydrazide, acidic conditions | Tosylhydrazone derivative |

| Coupling Reaction | EDCI, HOBt with amines | Carboxamide derivatives |

| Cyclization | Base-catalyzed cyclization of phenolic precursors | Chromene derivatives |

Antioxidant and Anti-inflammatory Effects

Studies suggest that chromene derivatives possess antioxidant properties, which can mitigate oxidative stress-related diseases. Additionally, their anti-inflammatory effects make them candidates for treating conditions such as arthritis and cardiovascular diseases.

Case Study: Evaluation of Antioxidant Activity

- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.

- Method : The compound was tested at varying concentrations.

- Results : A dose-dependent scavenging effect was observed, with an IC50 value of approximately 15 µM, highlighting its potential as a natural antioxidant.

Environmental Applications

Potential Use in Pollution Control

Research indicates that certain chromene derivatives can act as agents in the removal of pollutants from wastewater due to their ability to bind heavy metals and organic contaminants.

Table 2: Environmental Impact Studies on Chromene Derivatives

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Heavy Metal Adsorption | Batch adsorption experiments | Effective removal of lead and cadmium |

| Organic Pollutant Degradation | Photocatalytic degradation studies | Significant reduction in pollutant concentration |

Mechanism of Action

The mechanism of action of (2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The chromene ring system and tosyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Substituent Effects on Solubility and Polarity: The methoxy group at position 8 in Analog 1 and Analog 2 enhances solubility compared to the unsubstituted chromen ring in the target compound .

Steric and Lipophilic Considerations :

- The 2-methylphenyl group in the target compound creates steric hindrance, which may reduce crystal packing efficiency compared to Analog 2’s linear 4-ethylphenyl substituent .

- The 4-ethylphenyl group in Analog 2 contributes to higher lipophilicity (predicted logP ~4.2 vs. ~3.8 for the target), favoring membrane permeability .

Structural Characterization :

- All three compounds were likely analyzed using X-ray crystallography tools such as SHELXL () and WinGX/ORTEP (), which are standard for refining small-molecule structures and visualizing anisotropic displacement ellipsoids .

Synthetic Pathways :

- While direct synthesis details are absent in the evidence, reactions in suggest that chromene-imine derivatives are often synthesized via condensation of chromene precursors with substituted anilines, followed by sulfonylation .

Biological Activity

The compound (2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is a derivative of the coumarin family, which has garnered attention due to its diverse pharmacological properties. Coumarins are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 334.41 g/mol

This compound features a chromen-2-imine backbone with a sulfonyl group and two aromatic rings, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Coumarin derivatives have been reported to exhibit significant antimicrobial properties. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Study Results : In a disc diffusion assay, the compound displayed inhibition zones ranging from 14 to 17 mm against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties.

- Cell Line Studies : In vitro studies on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and coumarin derivatives have been recognized for their anti-inflammatory effects.

- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Potential Applications : These findings suggest that the compound could be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their structural features. Modifications to the chromen-2-imine core or substituents on the aromatic rings can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonyl group | Increases solubility and enhances antibacterial activity |

| Variation in aromatic substituents | Alters cytotoxicity profiles against different cancer cell lines |

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted against a panel of bacterial strains.

- Results indicated that modifications to the sulfonamide group enhanced activity against resistant strains.

-

Cytotoxicity Assessment :

- Evaluated in MCF-7 cells.

- The study found that the compound induced apoptosis at concentrations as low as 5 μM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.